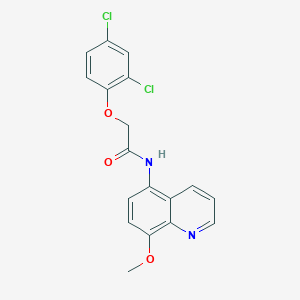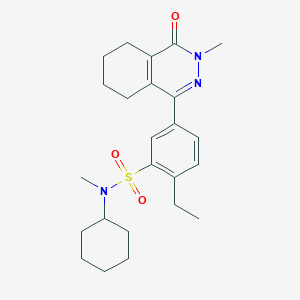
2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a methoxyquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Coupling with 8-methoxyquinoline: The 2,4-dichlorophenoxyacetic acid is then coupled with 8-methoxyquinoline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a variety of substituted phenoxy compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog without the quinoline moiety.
8-methoxyquinoline: Lacks the dichlorophenoxy group but shares the quinoline core.
N-(2,4-dichlorophenoxy)acetamide: Similar structure but without the methoxyquinoline group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the combination of the dichlorophenoxy and methoxyquinoline groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C18H14Cl2N2O3 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-7-5-14(12-3-2-8-21-18(12)16)22-17(23)10-25-15-6-4-11(19)9-13(15)20/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
TWTFVGPNOYNCTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319307.png)
![2-{2-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11319314.png)
![7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11319319.png)
![2-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11319329.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319337.png)

![N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11319347.png)
![N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11319349.png)
![8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11319352.png)
![N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11319359.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B11319364.png)
![Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319366.png)

![N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11319383.png)
